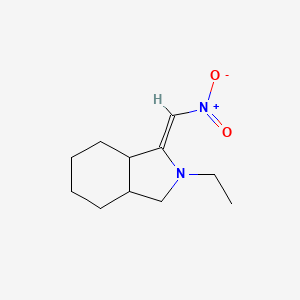
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole is a complex organic compound with a unique structure that includes an isoindole ring
Métodos De Preparación
The synthesis of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole typically involves multiple steps. One common method includes the reaction of an appropriate precursor with nitromethane under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoindole ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and equipment. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development due to its unique structure and reactivity.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole can be compared with other similar compounds, such as:
2-Naphthalenol: This compound has a different structure but shares some chemical properties.
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar applications in industry and research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
56593-86-3 |
|---|---|
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(3Z)-2-ethyl-3-(nitromethylidene)-3a,4,5,6,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C11H18N2O2/c1-2-12-7-9-5-3-4-6-10(9)11(12)8-13(14)15/h8-10H,2-7H2,1H3/b11-8- |
Clave InChI |
NGFPWRMWKFFWRD-FLIBITNWSA-N |
SMILES isomérico |
CCN\1CC2CCCCC2/C1=C/[N+](=O)[O-] |
SMILES canónico |
CCN1CC2CCCCC2C1=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
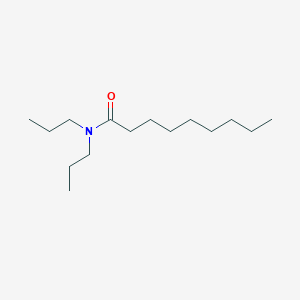
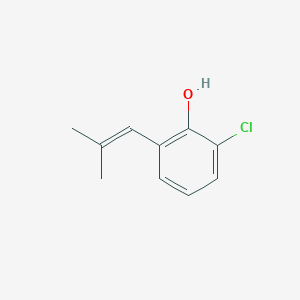


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
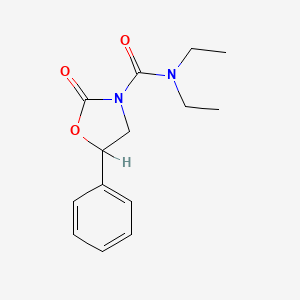
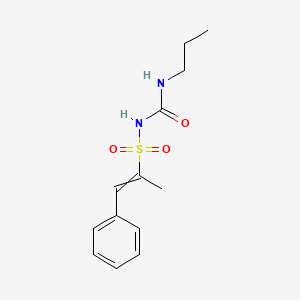

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

